molecular formula C9H6FN3 B2886276 2-(Cyanomethyl)-4-fluorobenzimidazole CAS No. 1341802-91-2

2-(Cyanomethyl)-4-fluorobenzimidazole

Cat. No. B2886276
CAS RN: 1341802-91-2
M. Wt: 175.166
InChI Key: VGURHUDMIFIAAL-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-4-fluorobenzimidazole is a chemical compound that contains a cyanomethyl group (N≡CCH2–), a type of nitrile group . The cyanomethyl group designates a cyanide (N≡C) and a methyl (CH3) group .


Synthesis Analysis

The synthesis of 2-(Cyanomethyl)-4-fluorobenzimidazole or similar compounds often involves various chemical reactions. For instance, a chemical synthesis method for 2-(cyanomethyl)thio acetyl chloride uses a 2-(cyanomethyl)thio acetic acid potassium salt and bis (trichloromethyl) carbonate as raw materials . The reaction takes place in an organic solvent for 8 to 16 hours under the condition of -5 to 60 DEG C .

Scientific Research Applications

Fluorescent Sensing Application

An AIE molecule (TPEBZMZ) containing tetraphenylethylene (TPE) and benzimidazole fragments, which is synthesized from 2-cyanomethylbenzimidazole and 4-(1,2,2-tristyryl)benzaldehyde, shows obvious AIE and fluorescent sensing properties and exhibits force- and acid-induced discoloration phenomena .

Safety and Hazards

The safety data sheet of 2-(Cyanomethyl)benzimidazole mentions several hazards associated with this compound. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used, dust formation should be avoided, and adequate ventilation should be ensured .

properties

IUPAC Name

2-(4-fluoro-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGURHUDMIFIAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyanomethyl)-4-fluorobenzimidazole

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